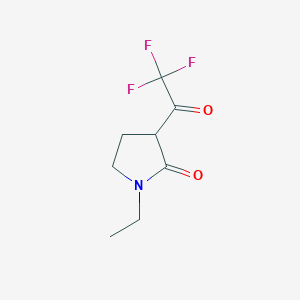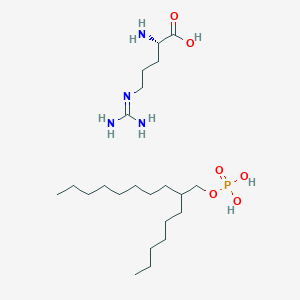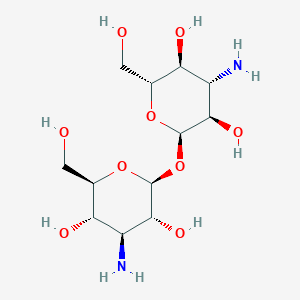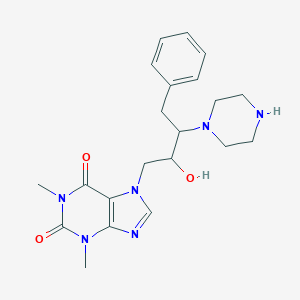
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one, also known as EFAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EFAP belongs to the class of pyrrolidin-2-ones, which are cyclic amides. It is a white crystalline powder that is soluble in many organic solvents. EFAP is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.
Wirkmechanismus
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a versatile reagent that can undergo several chemical reactions. It can act as an acylating agent, a nucleophile, or a base. The trifluoroacetyl group in 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a strong electron-withdrawing group, which makes it an excellent acylating agent. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one can also act as a nucleophile due to the presence of the nitrogen atom in the pyrrolidin-2-one ring. The basicity of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is attributed to the presence of the ethyl group, which stabilizes the negative charge on the nitrogen atom.
Biochemische Und Physiologische Effekte
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to have several biochemical and physiological effects. It has been shown to exhibit antiproliferative activity against various cancer cell lines. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a relatively stable compound that can be stored for extended periods without significant degradation. It is also easy to handle and can be synthesized in large quantities. However, 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to be toxic in high concentrations and must be handled with care. It is also important to note that 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is not a commercially available compound and must be synthesized in the laboratory.
Zukünftige Richtungen
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has several potential applications in the field of organic chemistry and pharmaceuticals. Further research is needed to explore its potential as a reagent in the synthesis of novel organic compounds. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one's antiproliferative activity against cancer cells makes it a promising candidate for the development of anticancer drugs. Additionally, the inhibition of acetylcholinesterase by 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one suggests its potential use in the treatment of Alzheimer's disease. Further studies are needed to explore these potential applications of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Synthesemethoden
The synthesis of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one involves the reaction of ethylamine with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is purified by recrystallization. The synthesis method is relatively simple and has been optimized to produce high yields of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been extensively studied in the field of organic chemistry for its potential applications in the synthesis of various organic compounds. It has been found to be a useful reagent in the preparation of beta-lactams, which are important building blocks in the synthesis of antibiotics. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been used in the synthesis of various heterocycles, such as pyrroles and pyridines.
Eigenschaften
CAS-Nummer |
107470-29-1 |
|---|---|
Produktname |
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one |
Molekularformel |
C8H10F3NO2 |
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10F3NO2/c1-2-12-4-3-5(7(12)14)6(13)8(9,10)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MYIDQAFJQRWWRM-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
Kanonische SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
Synonyme |
2-Pyrrolidinone, 1-ethyl-3-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)



![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)